

# Application Notes and Protocols for Ampelopsin G in Neurodegenerative Disease Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata.[1] It has garnered significant attention in preclinical research for its potential therapeutic applications in neurodegenerative diseases.[1][2] Ampelopsin G exhibits a range of pharmacological properties, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1] These properties make it a compelling candidate for intervention in diseases characterized by neuronal loss and dysfunction, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][2] This document provides detailed application notes and experimental protocols for utilizing Ampelopsin G in relevant animal models of neurodegenerative disease.

### **Mechanism of Action**

**Ampelopsin G** exerts its neuroprotective effects through multiple mechanisms. It has been shown to mitigate neuronal damage and improve cognitive and motor functions by inhibiting oxidative stress, reducing neuroinflammation, and promoting neuronal survival.[2][3] Key signaling pathways modulated by **Ampelopsin G** include the SIRT1/mTOR and AMPK pathways, which are crucial regulators of cellular aging, autophagy, and mitochondrial biogenesis.[1][4]



## Data Presentation: Efficacy of Ampelopsin G in Animal Models

The following tables summarize the quantitative data from key studies investigating the effects of **Ampelopsin G** in various animal models of neurodegenerative diseases.

Table 1: Ampelopsin G in Alzheimer's Disease Models



| Animal Model                          | Treatment                | Duration      | Key Findings                                                                                                                                                                                       | Reference |
|---------------------------------------|--------------------------|---------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Aβ1–42-induced<br>AD rat model        | 100 and 200<br>mg/kg/day | 21 days       | Improved learning and memory; Decreased hippocampal neuronal apoptosis; Reduced IL-1β, IL-6, and TNF-α in serum and hippocampus; Increased Bcl-2, pAMPK, AMPK, and SIRT1; Decreased Bax and NF-κB. | [1]       |
| APP/PS1<br>double-<br>transgenic mice | Not Specified            | Not Specified | Improved memory; Decreased number of activated microglia and NLRP3 inflammasome activation.                                                                                                        | [1]       |
| Rat model of AD                       | Not Specified            | Not Specified | Attenuated upregulation of IL-1β, IL-6, and TNF-α; Reduced 8-iso PGF2α and 8-OHdG in the hippocampus; Inhibited NOX4 in the hippocampus;                                                           | [3]       |



## Methodological & Application

Check Availability & Pricing

Improved learning performance.

Table 2: Ampelopsin G in Parkinson's Disease Models



| Animal Model                      | Treatment     | Duration      | Key Findings                                                                                                                                                                                | Reference |
|-----------------------------------|---------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| MPTP-induced<br>mouse model       | Not Specified | 13 days       | Significantly decreased dopaminergic neuronal loss; Improved motor function (climbing pole and rotarod tests); Inhibited ROS production; Reduced MPP+ production via inhibition of GSK-3β.  | [1]       |
| T2DM rats with<br>PD-like lesions | 250 mg/kg/day | 24 weeks      | Significantly improved motor dysfunction; Decreased α-synuclein aggregation; Increased TH protein expression and number of DA neurons; Increased AMPK activity and ULK1 protein expression. | [4]       |
| Dicer cKO<br>mouse model          | 10 mg/kg      | Not Specified | Attenuated the loss of DA neurons and motor impairments.                                                                                                                                    | [5]       |



Table 3: Ampelopsin G in Aging Models

| Animal Model                             | Treatment     | Duration      | Key Findings                                                                                                | Reference |
|------------------------------------------|---------------|---------------|-------------------------------------------------------------------------------------------------------------|-----------|
|                                          |               |               | Ameliorated cognitive impairments; Reduced astrogliosis, apoptosis, and                                     |           |
| D-galactose-<br>induced aging in<br>rats | Not Specified | Not Specified | dysfunctional autophagy in hippocampal neurons; Upregulated SIRT1 and p53/p21; Downregulated mTOR in a miR- | [1]       |
|                                          |               |               | 34a-dependent manner.                                                                                       |           |

## **Experimental Protocols**

## Protocol 1: Evaluation of Ampelopsin G in a D-Galactose-Induced Aging Rat Model

This protocol describes the induction of an aging model in rats using D-galactose and subsequent treatment with **Ampelopsin G** to assess its neuroprotective and anti-aging effects.

- 1. Animal Model Induction:
- Species: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
- Inducing Agent: D-galactose.
- Administration: Administer D-galactose subcutaneously at a dose of 100-150 mg/kg body weight once daily for 6-8 weeks.[6][7]



#### 2. Treatment Protocol:

- Test Compound: Ampelopsin G (Dihydromyricetin).
- Dosage: Prepare Ampelopsin G in a suitable vehicle (e.g., saline, 0.5% CMC-Na).
   Administer orally via gavage at doses ranging from 50-200 mg/kg body weight.
- Dosing Regimen: Commence Ampelopsin G treatment concurrently with D-galactose administration and continue for the entire duration of the study.
- Control Groups:
  - Vehicle control (receiving only the vehicle).
  - D-galactose control (receiving D-galactose and the vehicle).
- 3. Behavioral Assessment (perform during the final week of treatment):
- Morris Water Maze (MWM): To assess spatial learning and memory.[3][8]
  - Acquisition Phase: Train rats for 5 consecutive days to find a hidden platform in a circular pool of water. Record escape latency and swim path.
  - Probe Trial: On day 6, remove the platform and allow the rat to swim for 60 seconds.
     Record the time spent in the target quadrant.
- Y-Maze Test: To evaluate short-term spatial working memory.[6]
  - Allow the rat to freely explore the three arms of the Y-maze for 8 minutes.
  - Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
- 4. Biochemical and Histological Analysis (at the end of the study):
- Tissue Collection: Euthanize animals and collect brain tissue (hippocampus and cortex).



- Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in brain homogenates using commercially available kits.[6][7]
- Inflammatory Cytokines: Quantify the levels of IL-1β, IL-6, and TNF-α in brain tissue homogenates using ELISA kits.[1][3]
- Western Blot Analysis: Analyze the protein expression levels of SIRT1, mTOR, p-mTOR, AMPK, p-AMPK, Bax, and Bcl-2.[1]
- Histology: Perform Nissl staining to assess neuronal survival and morphology in the hippocampus.

## Protocol 2: Evaluation of Ampelopsin G in an MPTP-Induced Parkinson's Disease Mouse Model

This protocol details the use of the neurotoxin MPTP to induce a Parkinson's disease-like phenotype in mice and the assessment of **Ampelopsin G**'s therapeutic potential.

- 1. Animal Model Induction:
- Species: Male C57BL/6 mice (8-10 weeks old).
- Inducing Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
- Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg intraperitoneally once daily for 5-7 consecutive days.[1]
- 2. Treatment Protocol:
- Test Compound: Ampelopsin G (Dihydromyricetin).
- Dosage: Administer **Ampelopsin G** orally at doses ranging from 10-50 mg/kg body weight.
- Dosing Regimen: Begin Ampelopsin G treatment 3 days prior to the first MPTP injection and continue for the duration of the MPTP administration and for 3 days after the final injection.[1]



- Control Groups:
  - Vehicle control.
  - MPTP control.
- 3. Behavioral Assessment (perform 3-7 days after the last MPTP injection):
- Rotarod Test: To assess motor coordination and balance.[1]
  - Place mice on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).
  - Record the latency to fall. Conduct three trials per mouse.
- Pole Test: To evaluate bradykinesia.[1]
  - Place the mouse head-upward on top of a vertical wooden pole.
  - Record the time it takes for the mouse to turn downward and descend the pole.
- 4. Neurochemical and Immunohistochemical Analysis (at the end of the study):
- Tissue Collection: Euthanize animals and collect the substantia nigra and striatum.
- HPLC Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
- Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on sections of the substantia nigra to quantify the loss of dopaminergic neurons.[4]
- Western Blot Analysis: Analyze the expression of α-synuclein, GSK-3β, and markers of oxidative stress in the substantia nigra.[1][4]

## Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: **Ampelopsin G** Signaling Pathway in Neuroprotection.





Click to download full resolution via product page

Caption: General Experimental Workflow for In Vivo Studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampelopsin Improves Cognitive Impairment in Alzheimer's Disease and Effects of Inflammatory Cytokines and Oxidative Stress in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dihydromyricetin improves Parkinson's disease-like lesions in T2DM rats by activating AMPK/ULK1 pathway] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]



- 7. D-galactose-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices | PLOS One [journals.plos.org]
- 8. d-galactose and aluminium chloride induced rat model with cognitive impairments -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ampelopsin G in Neurodegenerative Disease Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310223#using-ampelopsin-g-in-animal-models-of-neurodegenerative-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com